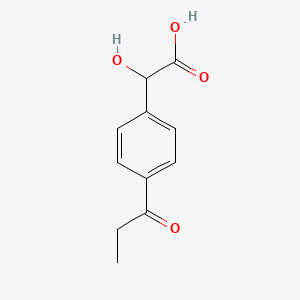

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one

Description

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with a carboxy(hydroxy)methyl group at the para position. This structure combines a ketone group with a polar, acidic substituent (carboxylic acid and hydroxyl groups), conferring unique physicochemical properties. The compound’s bifunctional substituent enhances hydrogen-bonding capacity and solubility in polar solvents, making it a candidate for pharmaceutical and synthetic applications .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-hydroxy-2-(4-propanoylphenyl)acetic acid |

InChI |

InChI=1S/C11H12O4/c1-2-9(12)7-3-5-8(6-4-7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15) |

InChI Key |

PMYVVKYDAFUWLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(carboxy(hydroxy)methyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis

Biological Activity

The compound 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is a phenolic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a phenyl ring with a carboxy(hydroxy)methyl substituent, contributing to its unique reactivity and biological activity. The molecular formula is CHO, with a molecular weight of 218.24 g/mol.

Structural Characteristics

- Functional Groups : The presence of hydroxymethyl and carboxylic acid groups enhances its reactivity and interaction with biological targets.

- Solubility : The compound is expected to exhibit moderate solubility in polar solvents due to its hydrophilic functional groups.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown:

- Antibacterial Activity : The compound demonstrates inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It also shows activity against fungi, with effective concentrations leading to complete inhibition of fungal growth within specified time frames .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways. Studies suggest that derivatives of phenolic compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Anticancer Properties

This compound has been investigated for its anticancer effects in various cell lines:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, treatment with the compound resulted in a decrease in A549 cell viability to 63.4% compared to untreated controls .

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and inhibition of cell proliferation pathways .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various phenolic compounds found that this compound exhibited superior activity against S. aureus, achieving complete bacterial death within 8 hours at optimal concentrations .

Study 2: Anticancer Activity in Cell Lines

In an experimental setup involving A549 cells, the compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated a significant reduction in cell viability, suggesting that the compound could serve as a potential adjunct therapy in cancer treatment .

Summary of Research Findings

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one:

This compound

Description

this compound is an organic compound with the molecular formula . It features a phenyl ring with carboxy(hydroxy)methyl and propan-1-one substituents. PubChem identifies it as CID 118841423 .

Synthesis

this compound can be synthesized via Friedel-Crafts acylation of 4-(carboxy(hydroxy)methyl)benzene with propanoyl chloride, using a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

Related Compounds

Several related compounds have been synthesized and studied for various applications:

- (4-Alkoxyphenyl)glycinamides and corresponding 1,3,4-oxadiazoles as GPR88 agonists .

- 1,3,4-oxadiazoles derived from 4-hydroxyphenylacetic acid .

- 1,3,4-oxadiazoles derived from 4-hydroxyphenylpropanoic acid .

Potential Applications

While the provided search results do not explicitly detail the applications of this compound, they do point to potential areas of interest based on related compounds:

- GPR88 Agonists: Research indicates that GPR88 is implicated in striatal-associated disorders, suggesting that compounds like (4-alkoxyphenyl)glycinamides could be relevant in this context .

- Metabolic and CNS Disorders: Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds may be used to treat metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular disorders, CNS disorders, mild cognitive impairment, and early dementia, including Alzheimer's disease .

- D1 Receptor Positive Allosteric Modulators (PAMs): LY3154207, a subtype selective human D1 positive allosteric modulator (PAM), has potential applications and is in phase 2 studies .

Comparison with Similar Compounds

Substituent Electronic Effects

- Target Compound : The carboxy(hydroxy)methyl group introduces strong electron-withdrawing effects via the carboxylic acid (-COOH) and moderate electron-donating effects via the hydroxyl (-OH). This dual functionality creates a polarized aromatic system, influencing reactivity in nucleophilic additions or electrophilic substitutions .

- 1-(4-Methoxyphenyl)propan-1-one () : The methoxy (-OCH₃) group is electron-donating, activating the phenyl ring toward electrophilic substitution. This contrasts with the target compound’s deactivating carboxylic acid group, which reduces ring reactivity .

- 1-(4-Chlorophenyl)propan-1-one () : The chlorine substituent is electron-withdrawing, similar to the carboxylic acid group, but lacks hydrogen-bonding capability. This results in lower solubility in polar solvents compared to the target compound .

Solubility and Stability

- Target Compound : The carboxylic acid and hydroxyl groups enhance water solubility but may increase susceptibility to oxidation or decarboxylation under acidic/basic conditions.

- 1-(4-Hydroxyphenyl)propan-1-one () : Lacks the carboxylic acid group, reducing acidity and solubility in aqueous media. Its simpler structure improves stability but limits functional versatility .

- 1-(4-(Phenylsulfonyl)phenyl)propan-1-one () : The sulfonyl group (-SO₂Ph) is strongly electron-withdrawing, imparting high thermal stability but poor aqueous solubility compared to the target compound .

Data Table: Key Properties of Selected Analogs

| Compound Name | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-1-one | -CH(OH)COOH | 224.20 (calc.) | High polarity, acidic, moderate stability |

| 1-(4-Methoxyphenyl)propan-1-one | -OCH₃ | 164.20 | Lipophilic, electron-donating, stable |

| 1-(4-Chlorophenyl)propan-1-one | -Cl | 168.62 | Electron-withdrawing, low aqueous solubility |

| 1-(4-Hydroxyphenyl)propan-1-one | -OH | 150.17 | Moderate solubility, prone to oxidation |

| 1-(4-(Phenylsulfonyl)phenyl)propan-1-one | -SO₂Ph | 286.34 | Thermally stable, low solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.